molecular formula C13H10O7 B13946659 (5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate CAS No. 54725-00-7

(5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate

Cat. No.: B13946659
CAS No.: 54725-00-7
M. Wt: 278.21 g/mol
InChI Key: WKDCTCOODWUCNC-UHFFFAOYSA-N
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Description

(5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound is a derivative of naphthoquinone and exhibits significant biological activities, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate typically involves the derivation from shikonin, a naturally occurring naphthoquinone. The synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

(5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate involves its interaction with topoisomerase enzymes. It inhibits the activity of topoisomerase II and topoisomerase I, leading to the stabilization of the DNA-topoisomerase complex and the induction of double-strand breaks (DSBs). This ultimately triggers apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Shikonin: The parent compound from which (5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate is derived.

    Naphthoquinone Derivatives: Other derivatives of naphthoquinone with similar structures and biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit topoisomerase enzymes more effectively than its parent compound, shikonin, highlights its potential as a more potent anticancer agent .

Properties

CAS No.

54725-00-7

Molecular Formula

C13H10O7

Molecular Weight

278.21 g/mol

IUPAC Name

(5,8-dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate

InChI

InChI=1S/C13H10O7/c1-5(14)20-9-4-7(16)10-6(15)3-8(19-2)12(17)11(10)13(9)18/h3-4,15,17H,1-2H3

InChI Key

WKDCTCOODWUCNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=O)C2=C(C1=O)C(=C(C=C2O)OC)O

Origin of Product

United States

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